molecular formula C8H10O3 B3417295 (+)-(3aS,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one CAS No. 103904-94-5

(+)-(3aS,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one

Cat. No.: B3417295
CAS No.: 103904-94-5
M. Wt: 154.16 g/mol
InChI Key: UWXUDHGKUWPPGB-NKWVEPMBSA-N
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Description

(+)-(3aS,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one is a chiral bicyclic ketone derivative with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16–154.17 g/mol . It is structurally characterized by a fused cyclopentane-dioxolane ring system with two methyl groups at the 2,2-positions and a ketone functionality at the 4-position. The compound exists as a colorless solid and is typically stored at 2–8°C to ensure stability, though detailed solubility, melting point, and boiling point data remain unreported .

This compound serves as a critical intermediate in the synthesis of queuine, a modified nucleobase found in tRNA molecules . Industrial suppliers list it with ≥99% purity for applications in pharmaceuticals, agrochemicals, and organic synthesis . Notably, its CAS registry number is 104010-72-2, though discrepancies exist (e.g., 103904-94-5 in one source, possibly due to supplier-specific labeling) .

Properties

IUPAC Name

(3aS,6aS)-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-4,6-7H,1-2H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXUDHGKUWPPGB-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C=CC(=O)C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2C=CC(=O)[C@H]2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436216
Record name (3aS,6aS)-2,2-Dimethyl-3a,6a-dihydro-2H,4H-cyclopenta[d][1,3]dioxol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104010-72-2, 103904-94-5
Record name (3aS,6aS)-2,2-Dimethyl-3a,6a-dihydro-2H,4H-cyclopenta[d][1,3]dioxol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3aS,6aS)-3a,6a-dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-(3aS,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with an acid catalyst to form the dioxolane ring, followed by cyclization to form the final bicyclic structure. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (+)-(3aS,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Substituted dioxolane derivatives.

Scientific Research Applications

(+)-(3aS,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of (+)-(3aS,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Key Observations:

Stereochemical Variations :

  • The enantiomer (-)-(3αR,6αR)-... (CAS 115509-13-2) shares the same molecular formula but exhibits distinct stereochemistry, leading to divergent applications. It is priced at $4,000/g , reflecting its niche use in high-precision research, unlike the industrially available target compound .

Functional Group Modifications: Derivatives like (3aR,4R,6R,6aS)-6-Aminotetrahydro-... introduce amino and hydroxymethyl groups, enhancing their utility in drug discovery but increasing molecular complexity and weight .

Safety and Handling :

  • The target compound lacks explicit hazard data, whereas its enantiomer carries GHS warnings for toxicity and irritation, necessitating stringent handling protocols .

Industrial Relevance :

  • The target compound is produced at scale (99% purity, 25 kg/barrel ) for broad industrial use, contrasting with low-volume, high-cost analogs like the enantiomer .

Structural and Application Insights:

  • Pharmaceutical Intermediates: Amino-substituted analogs (e.g., CAS 132342-52-0) are tailored for nucleoside analogs, leveraging their amino groups for hydrogen bonding in active pharmaceutical ingredients (APIs) .

Q & A

Advanced Research Question

  • Molecular docking : Predict binding affinities of derivatives (e.g., cyclopentane-β-amino acids) to biological targets (e.g., proteases) using AutoDock or Schrödinger .
  • Retrosynthetic analysis : Software like Synthia identifies feasible routes for functionalized derivatives (e.g., 4-alkoxy or 4-azido analogs) .
  • Crystal structure prediction (CSP) : Algorithms (e.g., Mercury) guide polymorph screening to optimize crystallization conditions .

What strategies address low yields in large-scale syntheses of enantiopure (+)-(3aS,6aS)-dioxol-4-one?

Advanced Research Question
Yield optimization involves:

  • Catalyst screening : Chiral Brønsted acids (e.g., BINOL-phosphates) improve enantioselectivity in key cyclization steps .
  • Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., dioxolane formation) .
  • Byproduct recycling : Unreacted precursors are recovered via fractional distillation or membrane filtration .

How are biological activities of derivatives systematically evaluated?

Advanced Research Question

  • In vitro assays : Enzyme inhibition (e.g., α-glucosidase) or receptor binding studies quantify IC50_{50} values .
  • ADMET profiling : Microsomal stability and CYP450 inhibition assays prioritize derivatives with favorable pharmacokinetics .
  • Crystallographic studies : Co-crystallization with target proteins (e.g., thrombin) reveals binding modes for structure-activity relationships (SAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-(3aS,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one
Reactant of Route 2
(+)-(3aS,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one

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